molecular formula C17H18FNO2 B4715293 2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide

Cat. No. B4715293
M. Wt: 287.33 g/mol
InChI Key: DSJOZMAPRBBHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide works by selectively blocking the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking this receptor, this compound can modulate various physiological processes such as appetite, metabolism, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce food intake and body weight by modulating the appetite-regulating system in the brain. It can also reduce the rewarding effects of drugs of abuse such as cocaine by modulating the mesolimbic dopamine system.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has several advantages for lab experiments. It is highly selective for the CB1 receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several directions for future research on 2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as anxiety and depression. Another direction is to develop new compounds that are more selective and potent than this compound for CB1 receptor modulation. Finally, further studies are needed to investigate the long-term effects of this compound on various physiological processes.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has been used in various scientific research studies to investigate its potential therapeutic applications. One study found that this compound can reduce food intake and body weight in rats, suggesting its potential use in the treatment of obesity. Another study showed that this compound can reduce the rewarding effects of cocaine, indicating its potential use in the treatment of addiction.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-9-16(12(2)10-11)21-13(3)17(20)19-15-7-5-4-6-14(15)18/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJOZMAPRBBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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